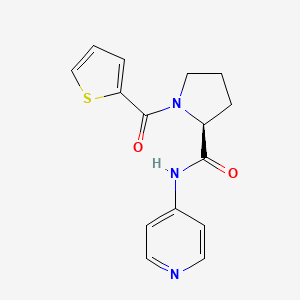![molecular formula C19H38N4O B7551514 1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-piperidin-1-ylethyl)urea](/img/structure/B7551514.png)
1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-piperidin-1-ylethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-piperidin-1-ylethyl)urea, also known as DMXAA or vadimezan, is a small molecule drug that has shown potential as an anti-cancer agent. It was first discovered in the early 1990s and has since undergone extensive scientific research to determine its efficacy and mechanism of action.
Mecanismo De Acción
The mechanism of action of 1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-piperidin-1-ylethyl)urea is not fully understood, but it is thought to involve the activation of the immune system. 1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-piperidin-1-ylethyl)urea has been shown to stimulate the production of cytokines, which are proteins that play a key role in the immune response. This stimulation of the immune system leads to the destruction of cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects
1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-piperidin-1-ylethyl)urea has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-piperidin-1-ylethyl)urea has been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth. 1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-piperidin-1-ylethyl)urea has also been shown to induce the production of reactive oxygen species, which can damage cancer cells and inhibit their growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-piperidin-1-ylethyl)urea is that it has shown efficacy in a variety of different cancer cell lines, making it a promising candidate for further study. In addition, 1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-piperidin-1-ylethyl)urea has been shown to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy.
One limitation of 1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-piperidin-1-ylethyl)urea is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in clinical settings. In addition, 1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-piperidin-1-ylethyl)urea has not yet been approved for use in humans, which limits its potential for clinical application.
Direcciones Futuras
There are a number of future directions for 1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-piperidin-1-ylethyl)urea research. One area of interest is the development of combination therapies that include 1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-piperidin-1-ylethyl)urea and other anti-cancer drugs. Another area of interest is the optimization of 1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-piperidin-1-ylethyl)urea dosing and administration, which could improve its efficacy in clinical settings. Finally, further research is needed to fully understand the mechanism of action of 1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-piperidin-1-ylethyl)urea, which could lead to the development of more effective anti-cancer drugs.
Métodos De Síntesis
1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-piperidin-1-ylethyl)urea is synthesized through a multi-step process that involves the reaction of various chemical compounds. The initial step involves the reaction of 3,5-dimethylpiperidine with 2-methylpropyl bromide to form 2-(3,5-dimethylpiperidin-1-yl)-2-methylpropan-1-ol. This compound is then reacted with phosgene to form 1-(2-hydroxy-2-methylpropyl)-3-(3,5-dimethylpiperidin-1-yl)urea. Finally, this compound is reacted with 1-(2-bromoethyl)piperidine to form 1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-piperidin-1-ylethyl)urea.
Aplicaciones Científicas De Investigación
1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-piperidin-1-ylethyl)urea has been extensively studied for its anti-cancer properties. It has been shown to exhibit anti-tumor activity in a variety of different cancer cell lines, including lung, breast, and ovarian cancer. In addition, 1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-piperidin-1-ylethyl)urea has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
1-[2-(3,5-dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-piperidin-1-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38N4O/c1-16-12-17(2)14-23(13-16)19(3,4)15-21-18(24)20-8-11-22-9-6-5-7-10-22/h16-17H,5-15H2,1-4H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DALHUEPIOFWIMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(C)(C)CNC(=O)NCCN2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-3-oxopropyl]quinazolin-4-one](/img/structure/B7551435.png)
![N-[1-cyclopentyl-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]acetamide](/img/structure/B7551455.png)

![3-N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]benzene-1,3-dicarboxamide](/img/structure/B7551464.png)
![N-(cyclohexylmethyl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide](/img/structure/B7551472.png)
![N-[2-[(4-morpholin-4-ylphenyl)methylamino]-2-oxoethyl]benzamide](/img/structure/B7551477.png)
![N-(5-methylpyridin-2-yl)-1-[2-[(2-phenylacetyl)amino]acetyl]piperidine-3-carboxamide](/img/structure/B7551489.png)
![N-(4-acetyl-1,3-thiazol-2-yl)-2-[4-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7551494.png)
![4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-N-[1-(3-methyl-1-benzofuran-2-yl)ethyl]benzamide](/img/structure/B7551502.png)
![[2-[4-[1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]piperazine-1-carbonyl]phenyl]-phenylmethanone](/img/structure/B7551519.png)

![N-[[4-(3-chlorophenyl)oxan-4-yl]methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7551535.png)
![N-[4-[2-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)anilino]-2-oxoethyl]-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B7551540.png)
![2-(3,4-dimethoxyphenyl)-4-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B7551550.png)